molecular formula C20H16Cl2N2O4S B3453989 2-chloro-N-(4-chlorophenyl)-5-{[(2-methoxyphenyl)amino]sulfonyl}benzamide

2-chloro-N-(4-chlorophenyl)-5-{[(2-methoxyphenyl)amino]sulfonyl}benzamide

Cat. No. B3453989
M. Wt: 451.3 g/mol
InChI Key: YWWUXQFYIYVNCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(4-chlorophenyl)-5-{[(2-methoxyphenyl)amino]sulfonyl}benzamide, also known as MK-2206, is a potent and selective inhibitor of Akt, a protein kinase involved in cell survival and proliferation pathways. Akt is often overexpressed in cancer cells, making it an attractive target for cancer therapy. MK-2206 has been extensively studied for its potential as an anticancer agent.

Mechanism of Action

2-chloro-N-(4-chlorophenyl)-5-{[(2-methoxyphenyl)amino]sulfonyl}benzamide is a selective inhibitor of Akt, a protein kinase involved in cell survival and proliferation pathways. Akt is often overexpressed in cancer cells, making it an attractive target for cancer therapy. By inhibiting Akt, this compound can induce apoptosis (programmed cell death) in cancer cells and inhibit their growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In cancer cells, it can induce apoptosis and inhibit cell growth and proliferation. It has also been shown to inhibit angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer to other parts of the body). In addition, this compound has been shown to have anti-inflammatory effects and to improve glucose metabolism in diabetic mice.

Advantages and Limitations for Lab Experiments

2-chloro-N-(4-chlorophenyl)-5-{[(2-methoxyphenyl)amino]sulfonyl}benzamide has several advantages for lab experiments. It is a potent and selective inhibitor of Akt, making it a valuable tool for studying the role of Akt in cancer and other diseases. It has also been extensively studied in preclinical and clinical settings, providing a wealth of data on its safety and efficacy. However, there are also limitations to using this compound in lab experiments. It is a complex molecule that requires multiple steps to synthesize, which can make it difficult and time-consuming to produce. In addition, it is a relatively expensive compound, which may limit its use in some labs.

Future Directions

There are several future directions for research on 2-chloro-N-(4-chlorophenyl)-5-{[(2-methoxyphenyl)amino]sulfonyl}benzamide. One area of interest is in combination therapy, where this compound is used in conjunction with other anticancer agents to enhance their efficacy. Another area of interest is in developing new Akt inhibitors with improved potency and selectivity. Finally, there is interest in exploring the potential of this compound in treating other diseases, such as diabetes and inflammation.

Scientific Research Applications

2-chloro-N-(4-chlorophenyl)-5-{[(2-methoxyphenyl)amino]sulfonyl}benzamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer. In preclinical studies, this compound has been shown to enhance the efficacy of other anticancer agents, such as paclitaxel and gemcitabine. Clinical trials have also been conducted to evaluate the safety and efficacy of this compound in cancer patients.

properties

IUPAC Name

2-chloro-N-(4-chlorophenyl)-5-[(2-methoxyphenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2N2O4S/c1-28-19-5-3-2-4-18(19)24-29(26,27)15-10-11-17(22)16(12-15)20(25)23-14-8-6-13(21)7-9-14/h2-12,24H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWUXQFYIYVNCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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